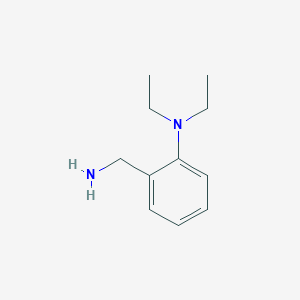

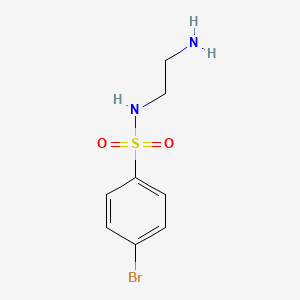

N-(2-aminoethyl)-4-bromobenzenesulfonamide

Overview

Description

N-(2-aminoethyl)-4-bromobenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The presence of an aminoethyl group and a bromine atom on the benzene ring indicates potential reactivity for further chemical modifications, making it a valuable compound for various synthetic routes.

Synthesis Analysis

The synthesis of N-(2-aminoethyl)-4-bromobenzenesulfonamide and related compounds typically involves the alkylation of aminobenzenesulfonamides. For instance, a general strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides has been achieved through N-alkylation with alcohols, showcasing the potential for recognizing different types of amino groups in complex molecules . Additionally, N-alkylation of 2-azidobenzenesulfonamide with alkyl halides has been reported to give various sulfonamide derivatives, which can be precursors for the synthesis of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the molecular geometry, vibrational wavenumbers, and electronic absorption wavelengths of a related compound, N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide, were investigated using both experimental and theoretical approaches, including density functional theory (DFT) . Such analyses are crucial for understanding the electronic and structural properties of these compounds.

Chemical Reactions Analysis

Benzenesulfonamides can undergo a variety of chemical reactions. For instance, nitrobenzenesulfonamides have been used to prepare secondary amines through smooth alkylation reactions, followed by deprotection . Moreover, N-benzyl-2-nitrobenzenesulfonamides can undergo intramolecular arylation to yield benzhydrylamines, which are intermediates for the synthesis of nitrogenous heterocycles . These reactions highlight the versatility of benzenesulfonamides in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. The presence of nitro groups, for example, can affect the vibrational spectroscopic properties of the compounds, as demonstrated in the study of nitrobenzenesulfonamides using FT-IR and FT-Raman techniques . The synthesis and analytical applications of sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, have been reported, indicating its utility as an oxidizing titrant in various titrations . These properties are essential for the practical applications of benzenesulfonamides in analytical chemistry.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

N-(2-aminoethyl)-4-bromobenzenesulfonamide is utilized in chemical synthesis and organic chemistry. For instance, it is involved in processes such as cross-metathesis and radical cyclization, contributing to the production of benzosultams, which are important in various chemical syntheses (Feuillastre, Pelotier, & Piva, 2013). Additionally, N-(2-aminoethyl)-4-bromobenzenesulfonamide derivatives have been synthesized and characterized for potential applications in fields like photodynamic therapy, demonstrating their versatility in chemical research (Pişkin, Canpolat, & Öztürk, 2020).

Pharmaceutical Research

In pharmaceutical research, derivatives of N-(2-aminoethyl)-4-bromobenzenesulfonamide have been explored for their potential medicinal applications. For instance, certain derivatives have been evaluated for anticholinesterase and antioxidant activities, highlighting their potential in drug development for treating diseases like Alzheimer's (Mphahlele, Gildenhuys, & Zamisa, 2021). Moreover, some compounds containing this chemical structure have been studied for their anticancer properties, further emphasizing the pharmaceutical relevance of this compound (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Catalysis and Chemical Reactions

N-(2-aminoethyl)-4-bromobenzenesulfonamide and its derivatives play a significant role in catalysis and chemical reactions. For example, they are involved in the efficient catalysis of reactions like the reduction of NAD+, demonstrating their importance in biochemical processes (Soldevila-Barreda et al., 2012). Their involvement in reactions like N-alkylation and Prilezhaev epoxidation also indicates their broad utility in organic chemistry and material science (Fischer, Millan, & Ritter, 2013).

Mechanism of Action

Target of Action

N-(2-aminoethyl)-4-bromobenzenesulfonamide primarily targets the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It also has a significant role in the cardiovascular system and has been linked to Severe Acute Respiratory Syndrome (SARS) .

Mode of Action

The compound interacts with ACE2 by inhibiting its activity . Angiotensin II, a peptide hormone, constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption . This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation . N-(2-aminoethyl)-4-bromobenzenesulfonamide may inhibit ACE2, preventing these actions from occurring .

Biochemical Pathways

The inhibition of ACE2 by N-(2-aminoethyl)-4-bromobenzenesulfonamide affects the renin-angiotensin system, a critical regulatory pathway in the cardiovascular system . By inhibiting ACE2, the compound prevents the conversion of angiotensin II to angiotensin-(1-7), a vasodilator. This results in decreased vasodilation and increased blood pressure .

Pharmacokinetics

Similar compounds have shown to be well-absorbed and distributed throughout the body . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The inhibition of ACE2 by N-(2-aminoethyl)-4-bromobenzenesulfonamide leads to an increase in the levels of angiotensin II, resulting in vasoconstriction and increased blood pressure . This can have significant effects on the cardiovascular system, potentially leading to conditions such as hypertension .

properties

IUPAC Name |

N-(2-aminoethyl)-4-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTXANIIZJECGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428428 | |

| Record name | N-(2-Aminoethyl)-4-bromobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-4-bromobenzenesulfonamide | |

CAS RN |

90002-56-5 | |

| Record name | N-(2-Aminoethyl)-4-bromobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)